Crystal structure and coordination geometry of 2-(2-Pyridyl)pyridine-5-boronic acid
Crystal structure and coordination geometry of 2-(2-Pyridyl)pyridine-5-boronic acid
Topic: Content Type: In-Depth Technical Guide Target Audience: Researchers, scientists, and drug development professionals
Executive Summary
2-(2-Pyridyl)pyridine-5-boronic acid—more commonly referred to as 2,2'-bipyridine-5-boronic acid —is a highly versatile, dual-functional ligand that bridges the fields of transition metal coordination chemistry and dynamic covalent supramolecular assembly. By integrating a bidentate nitrogen donor system (the bipyridine core) with a reversible hydrogen-bonding and diol-binding motif (the boronic acid group), this molecule serves as a critical building block for luminescent metal-organic frameworks (MOFs), supramolecular cages[1], and advanced non-enzymatic biosensors[2].
As a Senior Application Scientist, I have structured this guide to dissect the crystallographic parameters, coordination mechanics, and field-proven experimental workflows associated with this ligand. The methodologies provided herein emphasize the causality behind experimental choices, ensuring that your synthetic and analytical protocols function as self-validating systems.
Molecular Architecture & Crystallographic Profile
The structural integrity of 2,2'-bipyridine-5-boronic acid is dictated by the interplay between its rigid aromatic core and the flexible, electron-deficient boronic acid moiety.
Bond Lengths and Boron Hybridization
Structurally, the boron atom is sp²-hybridized, possessing a vacant p-orbital orthogonal to the three substituents in a trigonal planar geometry[3]. The C–B bond length in such boronic acid derivatives typically ranges from 1.55 to 1.59 Å [3].
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Mechanistic Causality: This elongation relative to a standard C–C single bond (~1.54 Å) is due to the lower electronegativity of boron. This specific bond length makes the C–B bond susceptible to protodeboronation under harsh thermal or acidic conditions, dictating that synthetic workflows (such as metal complexation) must be performed under strictly controlled pH and temperature regimes.
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The B–O bonds exhibit partial double-bond character (~1.36 Å) due to the donation of oxygen lone pairs into the vacant p-orbital of the boron atom, strengthening the hydroxyl linkage[3].
Crystal Packing and Supramolecular Synthons
In the solid state, the bipyridine rings tend to adopt a near-coplanar transoid conformation to minimize steric repulsion between the ortho-hydrogens[1]. However, the boronic acid groups drive complex crystal packing via robust hydrogen-bonded networks.
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The Role of Water: Water molecules frequently act as structural spacers in RB(OH)2⋯py synthons. Their incorporation into the crystal lattice optimizes π−π stacking interactions between the bipyridine rings, facilitating the assembly of 1D, 2D, and 3D architectures[4].
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Because the dihydroxyboryl group possesses two acidic hydrogen atoms, it can form multiple hydrogen-bonding patterns (e.g., syn-anti or syn-syn dimeric motifs), which can complicate the growth of single crystals if kinetic trapping occurs[4].
Coordination Geometry & Metal Complexation
When acting as a metalloligand, the 2,2'-bipyridine unit undergoes a conformational flip from transoid to cisoid to facilitate N,N'-bidentate chelation to transition metals (e.g., Ru²⁺, Os²⁺, Ir³⁺).
Primary Coordination Sphere (The Metal Center)
Complexation with d⁶ metals like Ruthenium(II) yields a distorted octahedral geometry. The geometric constraint of the 5-membered chelate ring forces an N–M–N bite angle of approximately 78.0° to 80.5° [1].
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Electronic Impact: The electron-withdrawing nature of the boronic acid group slightly lowers the energy of the ligand-centered π∗ lowest unoccupied molecular orbital (LUMO). This red-shifts the Metal-to-Ligand Charge Transfer (MLCT) absorption and emission bands compared to unsubstituted [Ru(bpy)3]2+ .
Secondary Coordination Sphere (The Recognition Site)
Once the metal complex is formed, the peripheral boronic acid group remains available for dynamic covalent chemistry. This is heavily exploited in the synthesis of luminescent tetrahedral molecular cages[1] and biosensors. The boron center acts as a Lewis acid, reversibly binding with 1,2- or 1,3-diols (such as glucose) to form stable, five- or six-membered cyclic boronate esters.
Applications in Advanced Biosensors
A premier application of 2,2'-bipyridine-5-boronic acid is in the development of non-enzymatic optical and electrochemical sensors.
Graphene Quantum Dot (GQD) Integration: Recent advancements utilize GQDs modified with boronic acid-substituted bipyridine ligands for continuous glucose sensing under physiological conditions[2].
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Causality of Signal Transduction: The uncoordinated boronic acid acts as a fluorescence quencher via electrostatic interaction with the GQDs. Upon the introduction of glucose, the formation of the boronate ester alters the steric and electronic profile of the ligand. This disrupts the quenching pathway (modulating the electron/energy transfer), resulting in a quantifiable fluorescence recovery. This system achieves a clinically relevant Limit of Detection (LOD) of ~1 mM[2].
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating workflows.
Protocol 1: Microwave-Assisted Synthesis of Ru(bpy)2(bpy−5−B(OH)2)2
Conventional thermal heating often leads to ligand scrambling or the thermal degradation (protodeboronation) of the boronic acid. Microwave irradiation mitigates this.
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Reagents: Combine cis−[Ru(bpy)2Cl2] (1.0 eq) and 2,2'-bipyridine-5-boronic acid (1.1 eq) in a microwave-safe vial.
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Solvent System: Suspend the reagents in a 3:1 mixture of Ethanol/Water.
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Causality: The protic, aqueous environment is critical. It prevents the boronic acid from dehydrating into a boroxine anhydride, which would occur in strictly anhydrous, non-coordinating solvents.
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Reaction: Irradiate at 120°C for 15 minutes (e.g., 450 W max power).
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Purification: Cool to room temperature. Add a saturated aqueous solution of NH4PF6 dropwise until a deep red precipitate forms. Filter and wash with cold water and diethyl ether.
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Self-Validation Step: Perform 11B NMR in CD3CN . A broad singlet at ~30 ppm confirms the structural integrity of the trigonal planar (sp²) boronic acid group.
Protocol 2: Single-Crystal Growth for X-Ray Diffraction (XRD)
Boronic acids are notoriously difficult to crystallize due to rapid, chaotic hydrogen bonding.
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Preparation: Dissolve 5 mg of the synthesized complex in 1 mL of high-purity Acetonitrile.
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Methodology: Utilize the slow vapor diffusion technique. Place the open sample vial inside a larger, sealed jar containing 5 mL of Diethyl Ether (antisolvent).
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Causality: Slow vapor diffusion prevents the kinetic trapping of amorphous aggregates. It allows the water molecules[4] and counterions to organize thermodynamically, optimizing the π−π stacking and hydrogen-bonded networks required for diffraction-quality crystals.
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Harvesting: After 3–7 days, harvest the dark red block crystals directly into paratone oil to prevent solvent loss and lattice collapse prior to mounting on the diffractometer.
Data Presentation
Table 1: Crystallographic & Coordination Parameters
| Parameter | Value Range | Mechanistic Significance |
|---|---|---|
| C–B Bond Length | 1.55 – 1.59 Å[3] | Longer than C–C bonds; dictates susceptibility to protodeboronation. |
| B–O Bond Length | ~1.36 Å[3] | Indicates strong partial double-bond character via oxygen lone-pair donation. |
| N–M–N Bite Angle | 78.0° – 80.5°[1] | Constrains the d⁶ metal center into a distorted octahedral geometry. |
| Interplanar Twist | 2° – 12°[1] | Near-coplanarity in the free ligand maximizes π -conjugation but induces steric strain. |
Table 2: Biosensing & Photophysical Metrics (GQD Systems)
| Metric | Typical Value | Diagnostic Role |
|---|---|---|
| LOD (Glucose) | ~1 mM[2] | Clinically relevant range for non-enzymatic physiological monitoring. |
| 11B NMR (Free) | ~30 ppm | Confirms trigonal planar (sp²) geometry of the uncoordinated sensor. | | 11B NMR (Bound) | ~10 ppm | Validates the formation of the tetrahedral (sp³) boronate ester upon diol binding. |
Mandatory Visualization
Fig 1: Dual-functional coordination and biosensing pathways of 2,2'-bipyridine-5-boronic acid.
References
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[4] Title : On the Organizing Role of Water Molecules in the Assembly of Boronic Acids and 4,4′-Bipyridine: 1D, 2D and 3D Hydrogen-Bonded Architectures Containing Cyclophane-Type Motifs Source : Crystal Growth & Design - ACS Publications URL :[Link]
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[3] Title : Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications Source : SciSpace URL :[Link]
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[2] Title : Graphene-based biosensors Source : PMC - NIH URL :[Link]
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[1] Title : Luminescent Tetrahedral Molecular Cages Containing Ruthenium(II) Chromophores Source : Inorganic Chemistry - ACS Publications URL :[Link]
